molecular formula C9H10O4 B131953 Methyl 3,4-dihydroxyphenylacetate CAS No. 25379-88-8

Methyl 3,4-dihydroxyphenylacetate

Cat. No.: B131953
CAS No.: 25379-88-8
M. Wt: 182.17 g/mol
InChI Key: UGFILLIGHGZLHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-Dihydroxyphenylacetate can be synthesized through the esterification of 3,4-dihydroxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification processes, similar to the laboratory synthesis, but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-Dihydroxyphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-Dihydroxyphenylacetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-Dihydroxyphenylacetate is unique due to its dual antioxidant and antiviral properties. While other similar compounds may exhibit one of these activities, the combination of both makes this compound particularly valuable in research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-(3,4-dihydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFILLIGHGZLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451666
Record name Methyl 3,4-dihydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25379-88-8
Record name Methyl 3,4-dihydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-Dihydroxyphenylacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,4-dihydroxyphenylacetic acid (10.0 g) and concentrated sulphuric acid (0.5 ml ) in methanol (70 ml) was heated under reflux for 16 hours. The mixture was concentrated, water was added and the mixture was neutralised to pH7 using sodium carbonate. The cloudy solution obtained was extracted with dichloromethane (200 ml), dried (Na2SO4) and evaporated to give a yellow gum (7.64 g). LRMS m/z=183(m+1)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the natural occurrence of methyl 3,4-dihydroxyphenylacetate?

A: this compound is found as a key component in the defensive secretions of certain diving beetle species, specifically within the Laccophilinae subfamily. [] This compound is particularly significant as it suggests a potential phylogenetic link within the Dytiscidae family, as it is commonly found across various subfamilies.

Q2: Can you describe a novel synthetic method for this compound?

A: A novel synthetic route for this compound leverages the Bouveault-Blanc reduction. [] This method begins with the synthesis of 3,4-dihydroxyphenylacetic acid from 3,4-dimethoxyphenylacetic acid. Subsequently, 3,4-dihydroxyphenylacetic acid reacts with thionyl chloride (SOCl2) in methanol to yield this compound. This approach offers a new perspective on synthesizing this compound.

Q3: Has this compound been isolated from any plant sources?

A: Research has identified this compound within the roots of Datura metel. [] This finding, alongside other compounds isolated from the plant, suggests potential anti-inflammatory properties associated with this compound. Further investigation is needed to understand its specific mechanisms of action in this context.

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